

Commercial Sources and Synthesis of 3-Chlorobenzoyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 3-Chlorobenzoyl chloride

Cat. No.: B046567

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This technical guide provides a comprehensive overview of the commercial sources and primary synthesis routes for **3-Chlorobenzoyl chloride** (CAS No: 618-46-2), a key intermediate in the pharmaceutical and agrochemical industries. This document offers a detailed look at commercial suppliers, available purities, and common manufacturing processes, including experimental protocols for key synthetic methods.

Commercial Availability

3-Chlorobenzoyl chloride is readily available from a variety of commercial suppliers, ranging from laboratory scale to bulk industrial quantities. The following table summarizes a selection of commercial sources, providing information on typical purity levels and available quantities to aid in procurement decisions.

Supplier	Purity	Available Quantities	Country of Origin/Distribution
DIVS Tradelink	99%	MOQ: 500 Kilogram	India
Hebei Pingkang Biotechnology Co., Ltd.	-	Inquire for details	China
Simson Pharma Limited	High Quality (Certificate of Analysis provided)	Inquire for details	India
Apollo Scientific	-	25g, 100g, 500g	UK/USA
Molport	95+%, 97%, 99+%	Aggregates multiple suppliers	Global
Thermo Scientific Chemicals	99+%	500 mL	Global
Jiangsu Wanlong Chemical Co., Ltd.	-	Inquire for details	China
Heze Daji Chemical Technology Co., Ltd.	-	Inquire for details	China

Note: This table is not exhaustive and represents a snapshot of publicly available information. Pricing and availability are subject to change and should be confirmed directly with the suppliers.

Industrial Synthesis of 3-Chlorobenzoyl Chloride

Several synthetic routes are employed for the industrial production of **3-Chlorobenzoyl chloride**. The choice of method often depends on the availability and cost of starting materials, desired purity, and environmental considerations. The most prevalent methods are detailed below.

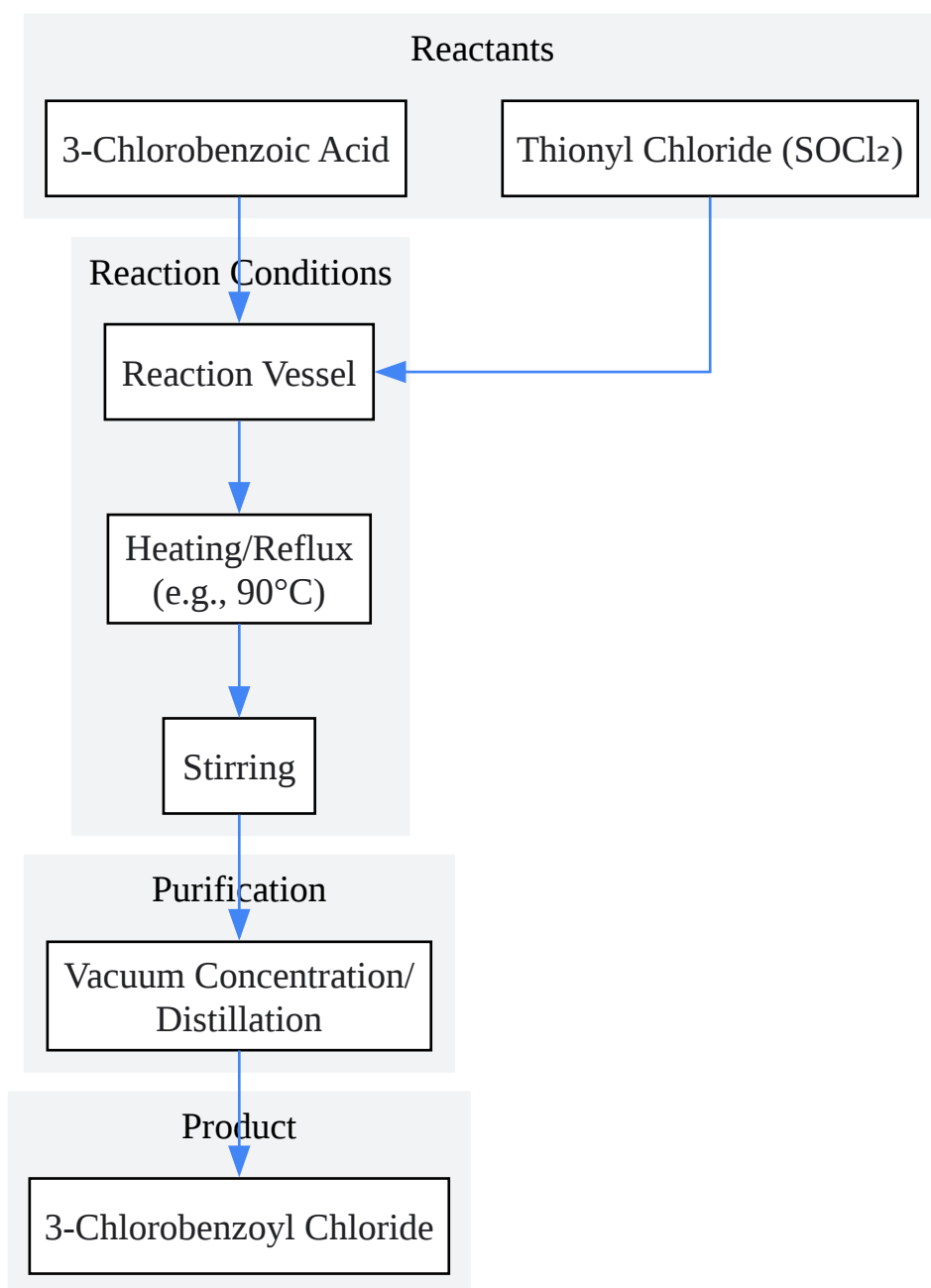
Chlorination of 3-Chlorobenzoic Acid

The reaction of 3-Chlorobenzoic acid with a chlorinating agent, most commonly thionyl chloride (SOCl_2), is a widely used and straightforward method for the synthesis of **3-Chlorobenzoyl chloride**. This reaction is known for its high yields and relatively clean conversion.

Experimental Protocol:

A solution of 3-chlorobenzoic acid (30 g, 191.61 mmol) in thionyl chloride (200 ml) was stirred overnight at 90° C[1]. The reaction mixture was then concentrated under vacuum to remove excess thionyl chloride, affording **3-chlorobenzoyl chloride** as a light yellow oil (30 g, 90% yield)[1]. In a similar procedure, 3-chlorobenzoic acid (20 g, 128 mmol) was refluxed in thionyl chloride (200 mL) for 2 hours. After cooling to room temperature, the product was obtained by distillation, yielding 20.3 g (91% yield)[2].

Reaction Workflow:



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Caption: Synthesis of **3-Chlorobenzoyl chloride** from 3-Chlorobenzoic acid.

Chlorination of Benzoyl Chloride

Another common industrial method involves the direct chlorination of benzoyl chloride. This process requires careful control of reaction conditions to favor the formation of the meta-isomer

over the ortho- and para-isomers.

Experimental Protocol:

In a method designed to produce a high yield of the meta-isomer, benzoyl chloride is chlorinated in the absence of a solvent and in the presence of an anhydrous ferric chloride-iodine cocatalyst system at a temperature between 0°C and 50°C[3]. For example, 280g of benzoyl chloride, 4g of anhydrous ferric chloride, and 0.3g of iodine were reacted with chlorine gas bubbled through the solution at 280ml/min for 150 minutes at 35°C. This resulted in the monochlorinated product having an isomer ratio of 8.4% ortho, 89.8% meta, and 1.7% para[3].

Synthesis from m-Nitrotoluene

A multi-step process starting from m-nitrotoluene is also utilized. This method involves chlorination under UV irradiation, followed by hydrolysis and subsequent reaction with a chlorinating agent.

Experimental Protocol:

m-Nitrotoluene is used as the raw material with pyridine and N,N-dimethylformamide as catalysts. The substitution reaction with chlorine is carried out at atmospheric pressure and a temperature of 120-220°C to obtain crude m-chlorobenzoyl chloride with a purity of over 90% [4]. This crude product is then hydrolyzed to m-chlorobenzoic acid, which is subsequently reacted with thionyl chloride and rectified to yield high-purity m-chlorobenzoyl chloride[4].

Synthesis from Chloro-trichloromethylbenzene

An alternative route involves the reaction of a chloro-trichloromethylbenzene with water in the presence of a Lewis acid catalyst.

Experimental Protocol:

This process treats a chloro-trichloromethylbenzene with water in the presence of a Lewis acid, such as ferric chloride (FeCl_3), at temperatures below 80°C[5]. For instance, 1 equivalent of 4-chloro-trichloromethylbenzene is mixed with 0.1 to 3 mol-% of FeCl_3 and heated to 45-65°C. Water is then added to the mixture to facilitate the conversion to the corresponding chloro-benzoyl chloride[5].

Conclusion

3-Chlorobenzoyl chloride is a readily accessible chemical intermediate with a well-established supply chain. For laboratory and process development needs, a variety of suppliers offer this compound in different grades and quantities. The industrial synthesis of **3-Chlorobenzoyl chloride** is primarily achieved through several robust and high-yielding methods, with the chlorination of 3-chlorobenzoic acid being one of the most common and efficient routes. The choice of a particular synthetic pathway in a commercial setting is influenced by economic and logistical factors, including the cost and availability of raw materials. The detailed experimental protocols provided in this guide offer valuable insights for researchers and drug development professionals working with this important chemical building block.

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